
6,8-Diprenylgenistein
Übersicht
Beschreibung
6,8-Diprenylgenistein is a natural prenylated isoflavone that has been isolated from various plant sources, including the roots of Glycyrrhiza uralensis and Cudrania tricuspidata . Isoflavones are a class of plant secondary metabolites characterized by a B-ring attached to the C-3 position of their C-ring . Prenylated isoflavones, such as this compound, exhibit a range of biological properties, including antioxidant, hepatoprotective, antimicrobial, and anti-inflammatory activities .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Mechanism of Action:
6,8-Diprenylgenistein has been shown to inhibit lymphangiogenesis and lymph node metastasis in oral cancer models. In vitro studies demonstrated that 6,8-DG significantly reduces the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) induced by recombinant human VEGF-A (rhVEGF-A) . The compound acts by suppressing the expression and activation of VEGF receptor-2 (VEGFR-2) and downstream signaling pathways associated with lymphangiogenesis, such as FAK, PI3K, AKT, p38 MAPK, and ERK .
In Vivo Studies:
In a sentinel lymph node animal model for oral cancer, 6,8-DG significantly inhibited tumor-induced lymphangiogenesis and reduced lymph node metastasis . The compound's ability to decrease the expression of hypoxia-inducible factor (HIF-1α) further supports its role in inhibiting cancer progression by downregulating VEGF-A signaling .
Anti-Obesity Effects
Recent studies have highlighted the anti-obesity potential of this compound. Research indicates that this compound can modulate lipid metabolism and reduce body weight gain in high-fat diet-induced obesity models. The mechanisms involve the regulation of adipocyte differentiation and inhibition of lipid accumulation in adipose tissues .
Antimicrobial Activity
This compound exhibits significant antibacterial properties against various pathogens. It has been reported to show bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that 6,8-DG can disrupt bacterial cell membranes effectively .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Case Studies
Case Study 1: Oral Cancer Research
A study published in International Journal of Molecular Sciences explored the effects of 6,8-DG on oral squamous cell carcinoma. The results indicated that treatment with varying concentrations of 6,8-DG led to a dose-dependent reduction in VEGF-A expression and associated lymphangiogenic activity in vitro and in vivo .
Case Study 2: Obesity Management
Another study investigated the anti-obesity effects of 6,8-DG using an animal model. The findings suggested that supplementation with this isoflavonoid significantly reduced fat accumulation and improved metabolic parameters compared to control groups .
Wirkmechanismus
Target of Action
6,8-Diprenylgenistein (6,8-DG) is an isoflavonoid that primarily targets vascular endothelial growth factor A (VEGF-A) and its receptor VEGFR-2 . VEGF-A is a signal protein that stimulates the formation of blood vessels, and VEGFR-2 is a receptor protein on the surface of cells that binds to VEGF-A . 6,8-DG also targets lipogenic genes by regulating transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) , and hormones such as leptin and adiponectin .
Mode of Action
6,8-DG inhibits the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) treated with recombinant human VEGF-A . It achieves this by inhibiting the expression and activation of VEGFR-2 stimulated by VEGF-A in HLMECs . Furthermore, 6,8-DG reduces lipogenic genes by regulating transcription factors and hormones .
Biochemical Pathways
6,8-DG affects several biochemical pathways. It inhibits the activation of lymphangiogenesis-related downstream signaling factors such as FAK, PI3K, AKT, p38, and ERK in VEGF-A-treated HLMECs . Additionally, 6,8-DG inhibits the expression of the hypoxia-inducible factor (HIF-1α) , which is involved in the expression of VEGF-A .
Result of Action
The action of 6,8-DG results in the inhibition of VEGF-A-induced lymphangiogenesis and lymph node metastasis both in vitro and in vivo . This is likely mediated by the inhibition of VEGF-A expression in cancer cells and the suppression of the VEGF-A/VEGFR-2 signaling pathway in HLMECs .
Biochemische Analyse
Biochemical Properties
6,8-Diprenylgenistein has been found to interact with various enzymes and proteins. It has been shown to inhibit the activity of various enzymes . It also inhibits the proliferation, migration, and tubular formation of human lymphatic microvascular endothelial cells (HLMECs) induced by recombinant human vascular endothelial growth factor-A .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation, migration, and tube formation of HLMECs treated with VEGF-A . It also inhibits the expression of VEGF-A in CoCl2-treated SCCVII cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the expression and activation of VEGFR-2 stimulated by VEGF-A in HLMECs . It also inhibits the activation of the lymphangiogenesis-related downstream signaling factors such as FAK, PI3K, AKT, p38, and ERK in VEGF-A-treated HLMECs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diprenylgenistein involves the use of key intermediates and stereoselective synthetic methods. One approach involves the use of a key intermediate, which undergoes electrocyclization with α, β-unsaturated aldehyde or 1,1-diethoxy-3-methylbut-2-ene to provide a mixture of linear and angular isomers . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired stereoselectivity .
Industrial Production Methods: the synthesis of natural isoflavones, including this compound, often involves the use of biotechnological approaches, such as microbial fermentation and plant cell cultures, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Diprenylgenistein undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
6,8-Diprenylgenistein is structurally similar to other prenylated isoflavones, such as scandenone and osajin . These compounds share the same polyphenol framework and exhibit similar biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities . this compound is unique in its potent antibacterial activity against specific Gram-positive bacteria and its ability to inhibit lymphangiogenesis and lymph node metastasis in oral cancer .
List of Similar Compounds:- Scandenone
- Osajin
- Genistein
- Daidzein
- Biochanin A
Biologische Aktivität
6,8-Diprenylgenistein (6,8-DG) is a hydroxyflavonoid derived from the plant Cudrania tricuspidata, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its effects on lymphangiogenesis, cancer metastasis, anti-obesity properties, and other relevant mechanisms.
Chemical Structure
This compound is characterized by its unique chemical structure that contributes to its biological activity. The compound features two prenyl groups at the 6 and 8 positions of the genistein skeleton.
Inhibition of Lymphangiogenesis
Recent studies have highlighted the role of 6,8-DG in inhibiting lymphangiogenesis, particularly in the context of oral cancer. The compound has been shown to:
- Inhibit VEGF-A-Induced Lymphangiogenesis : In vitro experiments demonstrated that 6,8-DG significantly reduced the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) stimulated by recombinant human VEGF-A (rhVEGF-A) .
- Suppress Tumor-Induced Lymphangiogenesis : In vivo studies using a sentinel lymph node model indicated that 6,8-DG effectively suppressed lymphatic vessel formation and metastasis induced by tumors .
The underlying mechanisms involve the inhibition of VEGF-A expression and interference with the VEGF-A/VEGFR-2 signaling pathway. Specifically, 6,8-DG was found to inhibit the phosphorylation of key signaling molecules such as FAK, PI3K, AKT, and ERK in rhVEGF-A-treated HLMECs .
Anti-Obesity Effects
This compound has also been investigated for its anti-obesity properties. Research indicates that it:
- Regulates Lipid Metabolism : The compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in lipid metabolism regulation. This activation leads to the inhibition of acetyl-CoA carboxylase (ACC) and hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), both involved in fat synthesis .
- Improves Lipid Profiles : Studies have shown that 6,8-DG can positively affect lipid profiles in models of high-fat diet-induced obesity .
Oral Cancer Research
A significant case study involved the application of 6,8-DG in oral cancer research. The findings suggested that:
- Inhibition of Lymph Node Metastasis : In a study utilizing an oral cancer sentinel lymph node model, treatment with 6,8-DG resulted in a marked reduction in tumor-induced lymphatic vessel density and metastasis .
- Mechanistic Insights : The study provided insights into how 6,8-DG affects HIF-1α levels, which are crucial for VEGF-A expression under hypoxic conditions. The compound was found to inhibit HIF-1α protein levels without affecting its mRNA levels .
Summary of Biological Activities
Biological Activity | Mechanism/Effect |
---|---|
Inhibition of Lymphangiogenesis | Suppresses VEGF-A signaling; inhibits proliferation and migration of HLMECs |
Anti-Cancer Effects | Reduces tumor-induced lymphatic vessel formation and metastasis |
Anti-Obesity Properties | Activates AMPK; regulates lipid metabolism; improves lipid profiles |
Antioxidant Activity | Exhibits antioxidant properties contributing to overall health benefits |
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHYSPNEUSDFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314991 | |
Record name | 6,8-Diprenylgenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51225-28-6 | |
Record name | 6,8-Diprenylgenistein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51225-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Diprenylgenistein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Diprenylgenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-DIPRENYLGENISTEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLK2TR6W3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.